molecular formula C18H22N2O2 B11074001 Acetamide, 2-(3-cyclopropanecarbonylindol-1-yl)-N,N-diethyl-

Acetamide, 2-(3-cyclopropanecarbonylindol-1-yl)-N,N-diethyl-

Cat. No.: B11074001
M. Wt: 298.4 g/mol
InChI Key: CQLDPXRDNSBNPY-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-NN-DIETHYLACETAMIDE is a synthetic compound that belongs to the class of indole derivatives It is characterized by the presence of a cyclopropanecarbonyl group attached to the indole ring, which is further linked to a diethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-NN-DIETHYLACETAMIDE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Diethylacetamide Moiety: The final step involves the reaction of the cyclopropanecarbonyl-indole intermediate with diethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-NN-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-NN-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-NN-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)ACETIC ACID: Similar structure but lacks the diethylacetamide moiety.

    2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-[(1R,4R)-4-METHOXYCYCLOHEXYL]ACETAMIDE: Contains a methoxycyclohexyl group instead of the diethylacetamide moiety.

Uniqueness

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-NN-DIETHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C18H22N2O2/c1-3-19(4-2)17(21)12-20-11-15(18(22)13-9-10-13)14-7-5-6-8-16(14)20/h5-8,11,13H,3-4,9-10,12H2,1-2H3

InChI Key

CQLDPXRDNSBNPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3CC3

solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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